3-Myristoyl-sn-glycerol

Description

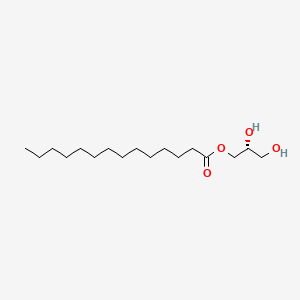

3-Myristoyl-sn-glycerol is a monoacylglycerol (MAG) characterized by a myristoyl (C14:0) fatty acid esterified at the sn-3 position of the glycerol backbone. Its molecular formula is C₁₇H₃₄O₄, with a molecular weight of 314.45 g/mol (calculated from ). The stereospecific sn-3 configuration distinguishes it from regioisomers like 1-myristoyl-sn-glycerol.

Structurally, this compound serves as a precursor in lipid biosynthesis and has applications in drug delivery systems due to its amphiphilic nature (). Its polymorphic behavior and interactions with other lipids are critical in determining its functional roles in biological and industrial contexts .

Properties

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBSHORRWZKAKO-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277769 | |

| Record name | (2R)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-45-5 | |

| Record name | (2R)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5309-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Myristoyl-sn-glycerol can be synthesized through the esterification of glycerol with myristic acid. One common method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic esterification using lipases. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity. The process can be scaled up using bioreactors and continuous flow systems to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 3-Myristoyl-sn-glycerol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Hydroperoxides and carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters, depending on the nucleophile used

Scientific Research Applications

Chemistry: 3-Myristoyl-sn-glycerol is used as a model compound in studies of lipid metabolism and enzymatic activity. It serves as a substrate for lipases and other enzymes involved in lipid processing .

Biology: In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It is also employed in the formulation of liposomes and other lipid-based delivery systems .

Medicine: It is also being investigated for its role in modulating lipid metabolism and its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its emollient properties. It is also utilized in the food industry as an emulsifier and stabilizer .

Mechanism of Action

The mechanism of action of 3-myristoyl-sn-glycerol involves its interaction with lipid membranes and enzymes. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins. In enzymatic reactions, it serves as a substrate for lipases, which hydrolyze the ester bond to release myristic acid and glycerol. This process is crucial in lipid metabolism and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Table 1: Structural Comparison of 3-Myristoyl-sn-glycerol and Analogues

Key Observations :

- Chain Length and Saturation : The presence of unsaturated (e.g., oleoyl in ) or branched chains alters melting points and solubility. For instance, unsaturated analogs exhibit lower phase transition temperatures compared to fully saturated compounds like PP14 .

- Functional Groups : Glycosylation (e.g., galactose in Compound 11, ) introduces polarity, enhancing water solubility and biological recognition .

Polymorphic Behavior and Physical Properties

Table 2: Polymorphism and Thermal Properties

Key Observations :

- Chain Length Impact : PP14 (C14:0 at sn-3) and PP12 (C12:0 at sn-3) share similar α → β' transitions, but PP14’s longer myristoyl chain stabilizes the β'₁ phase, preventing β-phase formation .

- Subcell Packing : Orthorhombic perpendicular (O⊥) subcells dominate in β' phases of saturated triacylglycerols, enhancing structural rigidity .

Table 3: Application-Specific Comparisons

Key Observations :

- Drug Delivery : this compound’s single acyl chain facilitates easier encapsulation of hydrophobic drugs compared to di- or triacylglycerols .

- Membrane Mimicry: PP14’s bilayer-forming ability is superior to monoacylglycerols due to its three acyl chains, enabling studies on lipid-protein interactions .

Biological Activity

3-Myristoyl-sn-glycerol (3-MG) is a glycerolipid characterized by the presence of a myristoyl group at the third carbon of the glycerol backbone. This compound has garnered interest for its potential biological activities, including its role in cellular signaling, lipid metabolism, and as a possible therapeutic agent.

Chemical Structure

The molecular formula of this compound is , and it is classified as a triacylglycerol (TAG). It can be represented structurally as follows:

Physical Properties

- Molecular Weight : 290.46 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Cell Membrane Interaction : 3-MG has been shown to influence the fluidity and phase behavior of lipid membranes, which can affect membrane protein function and cellular signaling pathways. Studies indicate that it can alter the thermotropic properties of phospholipid bilayers, enhancing membrane stability and functionality under various conditions .

- Antioxidant Properties : Research suggests that compounds similar to 3-MG exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

- Anti-inflammatory Effects : Preliminary studies indicate that 3-MG may possess anti-inflammatory properties, potentially beneficial in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Notable Research Findings

- Membrane Fluidity Studies : A study utilizing differential scanning calorimetry (DSC) demonstrated that 3-MG can significantly modify the melting temperature of lipid bilayers, indicating its role in membrane fluidity modulation .

- Therapeutic Potential : In vitro studies have suggested that 3-MG could play a role in modulating immune responses, potentially offering therapeutic avenues for inflammatory diseases .

- Lipid Metabolism : Investigations into lipid metabolism have shown that 3-MG can influence pathways involved in energy homeostasis and fat storage, suggesting implications for metabolic health .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms of this compound and its potential applications in nutrition and medicine. Investigations into its pharmacokinetics, long-term effects, and potential synergistic interactions with other bioactive compounds are essential for understanding its therapeutic potential.

Q & A

Q. What experimental methods are recommended for extracting and purifying 3-Myristoyl-sn-glycerol from biological matrices?

The Bligh and Dyer method is widely used for lipid extraction. It involves homogenizing wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system, followed by partitioning into a chloroform layer (containing lipids) and methanolic layer (non-lipids). This method is efficient, reproducible, and minimizes lipid degradation . For purification, solvent evaporation (e.g., under nitrogen) and replacement with desired solvents (e.g., chloroform/methanol) are recommended .

Q. How is the structural configuration of this compound validated in research settings?

The stereospecific numbering (sn-) system is critical for defining acyl chain positions. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) reveal phase behavior and molecular packing. For example, XRD can identify double-chain-length structures (e.g., 4.1 nm spacing in similar triacylglycerols), while DSC detects melting transitions and metastable polymorphs .

Q. Why is the sn- nomenclature essential for characterizing this compound?

Q. How do positional isomers of this compound influence phase behavior in lipid mixtures?

Binary mixtures of structurally similar triacylglycerols (e.g., POP/PPO) form molecular compounds with distinct melting profiles and monotectic phases. For this compound, systematic XRD and DSC studies under varying concentrations can reveal metastable intermediates (e.g., α and β' polymorphs) and thermodynamic stability. Time-resolved XRD is particularly useful for tracking dynamic phase transitions .

Q. What experimental strategies address contradictions in mitochondrial superoxide production linked to this compound metabolism?

Mitochondrial *sn-*glycerol 3-phosphate dehydrogenase (mGPDH) oxidizes glycerol 3-phosphate, generating superoxide at the ubiquinone-binding site. To isolate mGPDH-specific superoxide, inhibit complex II (e.g., with malonate) and measure H2O2 under controlled glycerol 3-phosphate and calcium concentrations. Tissue-specific mGPDH activity (e.g., in muscle vs. brain) must also be considered .

Q. How can researchers resolve discrepancies in thermodynamic data for this compound-containing lipid bilayers?

Contradictions may arise from metastable polymorphs or impurities. Use high-purity samples and validate lipid composition via mass spectrometry. Compare DSC thermograms across heating/cooling cycles to identify reversible phase transitions. Synchrotron XRD provides high-resolution structural data to correlate thermal events with molecular packing .

Methodological Considerations

- Extraction: Prioritize the Bligh and Dyer method for minimal lipid degradation .

- Structural Analysis: Combine XRD (for long-spacing structures) and DSC (for phase transitions) .

- Metabolic Studies: Use tissue-specific mitochondria and inhibitors to isolate mGPDH activity .

- Data Validation: Cross-reference thermal and structural data to account for metastable states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.